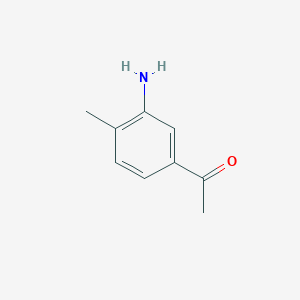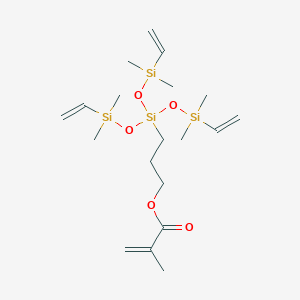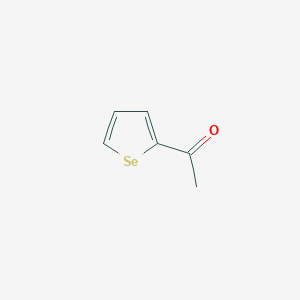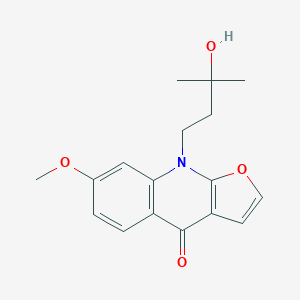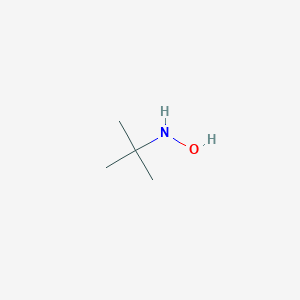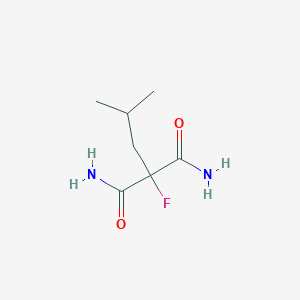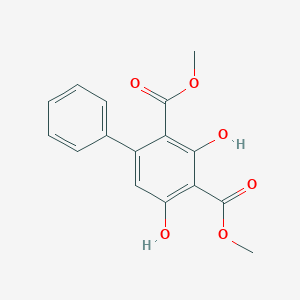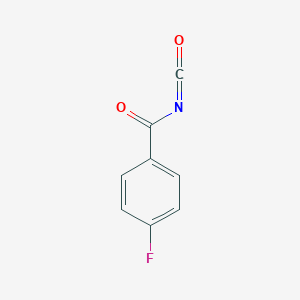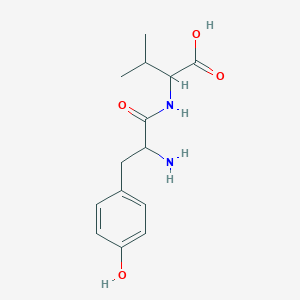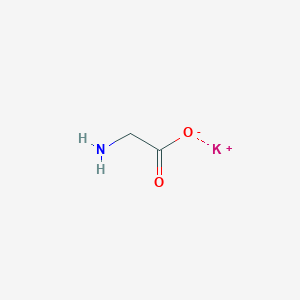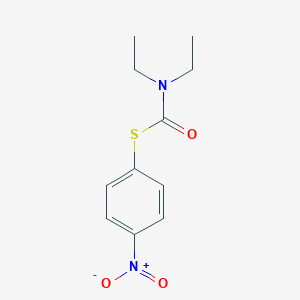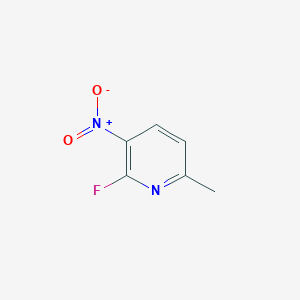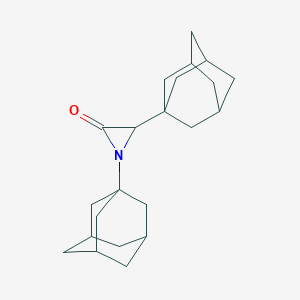![molecular formula C8H10O B099455 Tricyclo[4.2.0.0(2,4)]octan-5-one CAS No. 19093-14-2](/img/structure/B99455.png)
Tricyclo[4.2.0.0(2,4)]octan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.2.0.0(2,4)]octan-5-one is a bicyclic compound that has received significant attention from the scientific community due to its unique structure and potential applications. This compound is commonly referred to as TCO and has been the focus of numerous scientific studies aimed at understanding its properties and potential uses.
Mecanismo De Acción
The mechanism of action of TCO is not fully understood. However, it is believed that TCO may interact with proteins and enzymes in the body, leading to changes in their activity and function. This interaction may be due to the unique structure of TCO, which allows it to bind to specific sites on proteins and enzymes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of TCO are still being studied. However, some studies have suggested that TCO may have anti-inflammatory and analgesic properties. Additionally, TCO has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TCO in lab experiments is its unique structure, which allows it to interact with proteins and enzymes in a specific way. Additionally, TCO is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using TCO in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are several future directions for research on TCO. One potential area of research is the development of new synthetic methods for TCO that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of TCO and its potential applications in the treatment of various diseases. Finally, researchers may also explore the use of TCO in other fields such as organic electronics and materials science.
Métodos De Síntesis
The synthesis of TCO is a complex process that involves several steps. One of the most commonly used methods for synthesizing TCO is the Diels-Alder reaction. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. TCO can be synthesized by reacting cyclopentadiene with maleic anhydride.
Aplicaciones Científicas De Investigación
TCO has a wide range of potential scientific research applications. One of the most promising applications of TCO is in the field of organic electronics. TCO has been shown to have excellent electrical properties, making it an ideal candidate for use in organic electronic devices such as solar cells and transistors.
Propiedades
Número CAS |
19093-14-2 |
|---|---|
Nombre del producto |
Tricyclo[4.2.0.0(2,4)]octan-5-one |
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
tricyclo[4.2.0.02,4]octan-5-one |
InChI |
InChI=1S/C8H10O/c9-8-5-2-1-4(5)6-3-7(6)8/h4-7H,1-3H2 |
Clave InChI |
LJLICTIKKGSCKI-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3CC3C2=O |
SMILES canónico |
C1CC2C1C3CC3C2=O |
Sinónimos |
Tricyclo[4.2.0.02,4]octan-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



